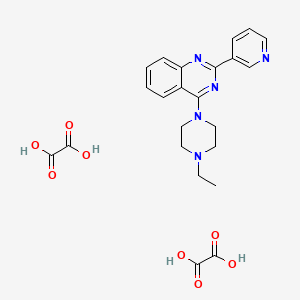![molecular formula C15H13N3OS B6525785 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine CAS No. 1011657-07-0](/img/structure/B6525785.png)
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine” is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring . It has been synthesized using various methods and has shown promising results in scientific research.
Synthesis Analysis
A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . Several synthetic methods for 1,3,4-oxadiazoles were reported. Traditionally, they can be prepared by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .Molecular Structure Analysis
The structures of the title compounds were confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . Furthermore, the structure of compound 4i was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical and Chemical Properties Analysis
The solid mass thus obtained on cooling was retained by filtering and washed with a small amount of ice-cooled ethanol to afford 1c as a white solid, Yield: 88%, mp: 137–140°C, IR (KBr) cm −1: 3385, 3290 (NHs), 1721 (CO, coumarin), 1687 (C=O, amide); 1 H NMR (400 MHz, DMSO- d 6) δ 8.24 (1H, s, H-4, coumarin), 8.12 (m, 1H, CON H NH 2), 7.62–7.39 (4H, m, Ar–H), 4.78 (s, 2H, NH 2, D 2 O exchangeable) .作用機序
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been known to exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological properties .
Pharmacokinetics
The presence of the 1,3,4-oxadiazole core in the molecule could potentially influence its pharmacokinetic properties .
Result of Action
Some 1,3,4-oxadiazole derivatives have shown moderate inhibition activity against certain fungi .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
It is known that 1,3,4-oxadiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biological context in which it is present.
Cellular Effects
It is known that 1,3,4-oxadiazole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 1,3,4-oxadiazole derivatives can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that 1,3,4-oxadiazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that 1,3,4-oxadiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that 1,3,4-oxadiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that 1,3,4-oxadiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
特性
IUPAC Name |
2-benzyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-5-12(6-3-1)9-14-17-18-15(19-14)20-11-13-7-4-8-16-10-13/h1-8,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUIXEFOMAFCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5'-[2-(4-methylpiperazin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate; bis(oxalic acid)](/img/structure/B6525717.png)
![1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525732.png)
![1-[4-(adamantan-1-yl)phenoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B6525750.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6525768.png)
![2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6525772.png)
![2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525777.png)
![2-({[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525778.png)
![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)
![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)
![3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525801.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea](/img/structure/B6525802.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6525812.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea](/img/structure/B6525821.png)
